![molecular formula C16H22BrNO4 B1415885 Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate CAS No. 2232877-41-5](/img/structure/B1415885.png)
Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate
Overview
Description
Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, also known as ethyl 3-bromo-3-[(t-butoxycarbonyl)amino]propionate, is an organic compound with a molecular formula of C12H17BrNO3. It belongs to the family of brominated aromatic compounds and is used in a variety of scientific applications, such as synthesis, pharmaceuticals, and materials science. This compound is often used as a starting material for the synthesis of other compounds, as well as for the preparation of pharmaceuticals and materials.
Scientific Research Applications
Environmental Degradation of Ether Oxygenates
A significant application of ether oxygenates, related to the structural class of Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, is their environmental degradation, particularly in the context of soil and groundwater pollution. The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE have been identified, which can metabolize ETBE aerobically as a carbon and energy source or via cometabolism. The degradation process involves hydroxylation of the ethoxy carbon, leading to the formation of several intermediates. These studies highlight the microbial pathways and the environmental fate of ether oxygenates, shedding light on the potential microbial degradation of related compounds, such as this compound, in contaminated environments (Thornton et al., 2020).
Fate of Fuel Oxygenates in Subsurface Environments
The degradation and environmental behavior of fuel oxygenates, closely related to the chemical class of this compound, have been reviewed with a focus on methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA). These studies discuss the thermodynamics and aerobic degradation pathways of MTBE and TBA, emphasizing the biodegradability under various redox conditions. The research contributes to understanding the fate of similar compounds in subsurface environments, suggesting that site-specific conditions significantly influence the degradation process (Schmidt et al., 2004).
Genotoxicity and Carcinogenic Potential
Investigations into the genotoxicity and carcinogenic potential of chemicals similar to this compound, such as 1-ethyl-1-nitrosourea (ENU), offer insights into the molecular mechanisms of mutation and tumor induction. These studies have found ENU to be a potent mutagen, capable of inducing a wide range of mutations across different species, which may parallel the mutagenic and carcinogenic potentials of structurally related compounds (Shibuya & Morimoto, 1993).
properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)10-13(11-7-6-8-12(17)9-11)18-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRMQCYVFWCOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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